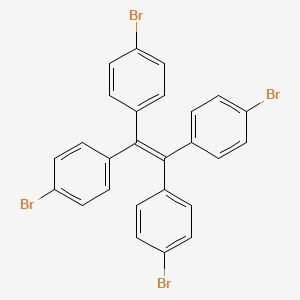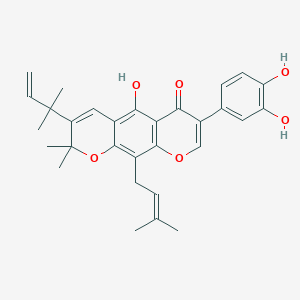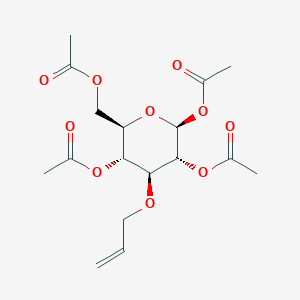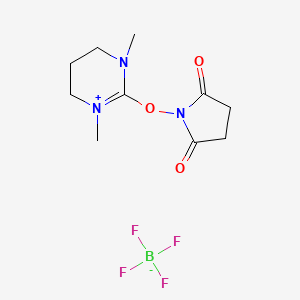
o-Benzyl-n,n'-diisopropylisourea
Vue d'ensemble
Description
“o-Benzyl-n,n’-diisopropylisourea” is a chemical compound with the molecular formula C14H22N2O . It is also known by other names such as “Benzyl N,N’-Diisopropylcarbamimidate” and "N,N’-Diisopropylcarbamimidic Acid Benzyl Ester" .
Molecular Structure Analysis
The molecular structure of “o-Benzyl-n,n’-diisopropylisourea” consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) . Physical And Chemical Properties Analysis
“o-Benzyl-n,n’-diisopropylisourea” is a liquid at room temperature . It has a molecular weight of 234.34 . The compound has a boiling point of 105 °C at 1.1 mmHg . The specific gravity of the compound at 20/20 is 0.96 . The refractive index of the compound is 1.50 .Applications De Recherche Scientifique
Inline Reaction Monitoring
- Microfluidic Stripline NMR Setup : o-Benzyl-n,n'-diisopropylisourea is involved in the acetylation of benzyl alcohol, monitored using Nuclear Magnetic Resonance (NMR). This study highlighted the reaction mechanism and kinetics in a microfluidic stripline setup, essential for understanding the industrial relevance of these reactions (Oosthoek-de Vries et al., 2019).
Chromogenic Reagent in Liquid Chromatography
- Analysis of Carboxylic Acids : Utilizing this compound as a chromogenic reagent for liquid chromatographic analysis of carboxylic acids demonstrates its value in analytical chemistry. The compound reacts with carboxylic acids to yield chromogenic derivatives, enhancing detection sensitivity (Knapp & Krueger, 1975).
Synthesis and Phosphorylating Properties
- Hydroxyamino Acid Phosphoramidites : The synthesis of N-(benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]serine and related compounds using this compound-based reagents underscores its utility in the preparation of phosphoramidites, crucial for organic synthesis (Dreef‐Tromp et al., 1992).
Surface Properties of Surfactants
- Tensioactive Properties : The study of surfactants based on this compound revealed its role in improving tensioactive properties. These findings are significant for applications in various industries, including cleaning agents and personal care products (Badache et al., 2011).
O-Benzylation in Organic Synthesis
- Selective O-Benzylation : The compound is involved in selective O-benzylation of 2-oxo-1,2-dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules. This process underlines the importance of this compound in creating O-benzyl products used as synthetic intermediates (Zhou et al., 2018).
N-Debenzylation Processes
- Selective N-Debenzylation : The compound plays a role in selective deprotection processes, crucial in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. This highlights its utility in selective and efficient debenzylation reactions (Kroutil et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDVAQGUYGUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


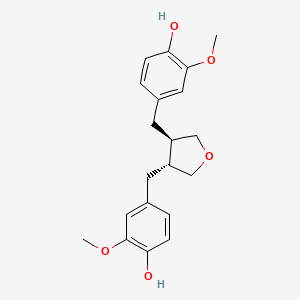
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
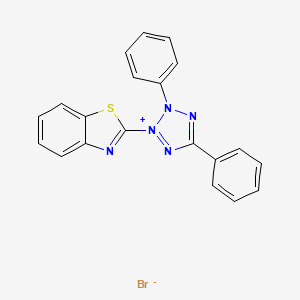

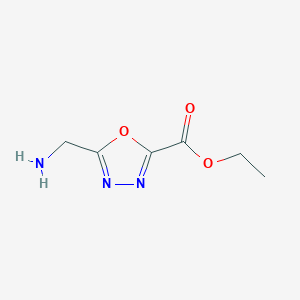
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)
